Vanillic acid - 121-34-6

Vanillic acid

Catalog Number: EVT-305301
CAS Number: 121-34-6
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic compound commonly found in plants. [, , ] It is a derivative of vanillin, a well-known flavoring agent. [, ] Vanillic acid has been identified as a key component in various scientific research studies due to its potential antioxidant, anti-inflammatory, and antimicrobial properties. [, , , , , ] It is often studied for its potential applications in fields like food science, material science, and medicine.

Ferulic Acid

Compound Description: Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a hydroxycinnamic acid, a type of organic compound. It is a ubiquitous phenolic phytochemical found in plant cell walls, often covalently linked to lignin and other components, which confers rigidity to the plant. Ferulic acid is an antioxidant that neutralizes free radicals which would otherwise damage cell membranes and DNA. [, , , , , , , , ]

Relevance: Ferulic acid is a precursor to vanillic acid in several metabolic pathways. Microorganisms can transform ferulic acid to vanillic acid, a reaction with potential applications in bioproduction and bioremediation. [, , , , , , , , ]

Vanillin

Compound Description: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that is the primary component of vanilla bean extract. It is also found in various other plants and is widely used as a flavoring agent in food, beverages, and pharmaceuticals. [, , , , , , , ]

Relevance: Vanillin is structurally similar to vanillic acid, differing only in the functional group attached to the benzene ring (an aldehyde in vanillin and a carboxylic acid in vanillic acid). Vanillin can be converted to vanillic acid via oxidation, and both compounds are important intermediates in the metabolism of lignin. [, , , , , , , ]

Protocatechuic Acid

Compound Description: Protocatechuic acid (3,4-dihydroxybenzoic acid) is a dihydroxybenzoic acid, a type of phenolic acid. It is found in various fruits and vegetables and is a metabolite of complex polyphenols. Protocatechuic acid has been reported to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer effects. [, , , , , , ]

Relevance: Protocatechuic acid is a product of vanillic acid demethylation in the metabolic pathway of certain bacteria. Research suggests that this conversion plays a role in the detoxification of formaldehyde, a byproduct of vanillic acid metabolism. Protocatechuic acid methyl ester, found in black rice bran, exhibited significant tyrosinase inhibitory activity. [, , , , , , ]

p-Hydroxybenzoic Acid

Compound Description: p-Hydroxybenzoic acid (4-hydroxybenzoic acid) is a monohydroxybenzoic acid, a type of phenolic acid. It is a naturally occurring compound found in various plants and is a common additive in food and cosmetics as a preservative due to its antimicrobial properties. [, , , , ]

Relevance: p-Hydroxybenzoic acid and vanillic acid are often found together in soils and plants and have been identified as allelopathic agents. Studies have demonstrated synergistic inhibitory effects on plant growth when these two compounds are present together. [, , , , ]

Syringic Acid

Compound Description: Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is a trihydroxybenzoic acid, a type of phenolic acid. It is found in various plants and is a product of lignin degradation. Syringic acid has shown antioxidant, anti-inflammatory, and hepatoprotective activities in various studies. [, , ]

Relevance: Syringic acid and vanillic acid are both products of lignin degradation and exhibit antioxidant properties. Research on the hepatoprotective effects of Lentinula edodes extracts highlighted the synergistic activity of syringic acid and vanillic acid in reducing liver injury. [, , ]

Ethyl Vanillin

Compound Description: Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic compound structurally similar to vanillin, differing by the presence of an ethoxy group instead of a methoxy group. It is frequently used as a flavoring agent due to its more potent vanilla aroma compared to vanillin. []

Relevance: Similar to vanillin, ethyl vanillin exhibits antimicrobial activity against various bacteria, including Cronobacter species. This shared antimicrobial property with vanillic acid highlights the potential of these compounds as natural food preservatives. []

Guaiacol

Compound Description: Guaiacol (2-methoxyphenol) is a naturally occurring organic compound with a smoky, phenolic aroma. It is a significant component of creosote, a product of wood pyrolysis. Guaiacol itself is used medicinally as an expectorant, antiseptic, and local anesthetic. [, ]

Relevance: Guaiacol and vanillic acid share a guaiacol moiety, a structural feature that imparts antioxidant properties to both molecules. Studies have investigated the influence of structural modifications on the antioxidant activity of guaiacol derivatives, including vanillic acid. [, ]

Isovanillic Acid

Compound Description: Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) is a positional isomer of vanillic acid, with the methoxy group and the hydroxyl group in different positions on the benzene ring. It is a naturally occurring compound found in some plant species and exhibits antioxidant properties. [, ]

Relevance: The structural similarity between isovanillic acid and vanillic acid allows for a comparative analysis of their biological activities. Research on tyrosinase inhibitors from black rice bran included the assessment of isovanillic acid alongside vanillic acid, shedding light on the structure-activity relationship of these compounds. [, ]

Source and Classification

Vanillic acid, chemically known as 4-hydroxy-3-methoxybenzoic acid, is classified as a dihydroxybenzoic acid derivative. It is primarily derived from the oxidation of vanillin, which is itself an important flavoring agent found in vanilla beans. Vanillic acid occurs naturally in several plants, with significant concentrations found in the root of Angelica sinensis and in various oils such as açaí oil and argan oil. It is also present in wine and vinegar .

Synthesis Analysis

Chemical Synthesis

Vanillic acid can be synthesized through several methods:

  1. Oxidation of Vanillin: The most common method involves the oxidation of vanillin using various oxidizing agents such as palladium on carbon (Pd/C), sodium borohydride (NaBH4), or potassium hydroxide (KOH). This process typically yields around 89% vanillic acid from vanillin .
  2. Reimer-Tiemann Reaction: Large-scale production often utilizes petroleum-derived guaiacol through the Reimer-Tiemann reaction, followed by hydrolysis to produce vanillic acid .
  3. Biotransformation: A recent study highlighted the use of Ochrobactrum anthropi for the biotransformation of vanillin into vanillic acid. This method achieved a yield of 95% within seven hours using whole cells of the microorganism .

Technical Details

In laboratory settings, the synthesis from vanillin typically requires controlled temperatures (around 140-180 °C) and specific pH conditions to optimize yield and purity. For example, one method involved heating potassium hydroxide with water to create a gel-like mixture before adding vanillin gradually while stirring .

Molecular Structure Analysis

Vanillic acid has the molecular formula C9H10O4 and a molar mass of 182.17 g/mol. Its structure includes:

  • A benzene ring substituted with two functional groups:
    • A hydroxyl group (-OH) at position 4.
    • A methoxy group (-OCH3) at position 3.

The presence of these functional groups contributes to its solubility in water and its ability to participate in various chemical reactions.

Data and Analyses

Vanillic acid has a melting point ranging from 208-209 °C and exhibits distinct spectral characteristics in infrared spectroscopy, which can be utilized for its identification and characterization .

Chemical Reactions Analysis

Vanillic acid participates in several chemical reactions:

  1. Esterification: It can react with alcohols to form esters, which are often used in flavoring and fragrance industries.
  2. Reduction: Vanillic acid can be reduced to form other compounds such as vanillyl alcohol.
  3. Decarboxylation: Under certain conditions, it can undergo decarboxylation to yield compounds with varied biological activities.

These reactions are influenced by factors such as temperature, pH, and the presence of catalysts.

Mechanism of Action

The mechanism of action for vanillic acid involves its interaction with biological targets. In vitro studies have shown that it exhibits anti-tyrosinase activity, which is significant for applications in skin whitening products. Molecular docking studies revealed that vanillic acid binds effectively to tyrosinase through hydrogen bonding and hydrophobic interactions, indicating its potential as an inhibitor .

Relevant Data

The binding affinity for tyrosinase was quantified with a Gibbs free energy change (ΔG) of -3.36 kJ/mol, suggesting a strong interaction that could lead to effective inhibition .

Physical and Chemical Properties Analysis

Vanillic acid possesses several notable physical and chemical properties:

  • Appearance: White crystalline solid.
  • Solubility: Soluble in water due to its polar functional groups; also soluble in organic solvents like ethanol.
  • Melting Point: Approximately 208-209 °C.
  • pH: Typically acidic due to the carboxylic acid functional group.

These properties make it suitable for various applications in food, pharmaceuticals, and cosmetics .

Applications

Vanillic acid is utilized across multiple industries:

  1. Food Industry: Used as a flavoring agent due to its pleasant aroma.
  2. Pharmaceuticals: Investigated for its potential health benefits including antioxidant properties and anti-cancer effects.
  3. Cosmetics: Incorporated into skin care products for its anti-tyrosinase activity.
  4. Polymer Science: Employed in synthesizing nanocomposites that exhibit antimicrobial properties .

Properties

CAS Number

121-34-6

Product Name

Vanillic acid

IUPAC Name

4-hydroxy-3-methoxybenzoic acid

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)

InChI Key

WKOLLVMJNQIZCI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)O)O

Solubility

1.5 mg/mL at 14 °C
slightly soluble in water; soluble in organic solvents
soluble (in ethanol)

Synonyms

4 Hydroxy 3 methoxybenzoic Acid
4-Hydroxy-3-methoxybenzoic Acid
Acid, 4-Hydroxy-3-methoxybenzoic
Acid, p-Hydroxy-m-methoxy-benzoic
Acid, Vanillic
p Hydroxy m methoxy benzoic Acid
p-Hydroxy-m-methoxy-benzoic Acid
Vanillic Acid

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)O

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